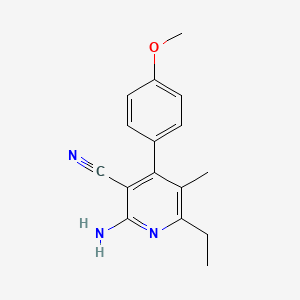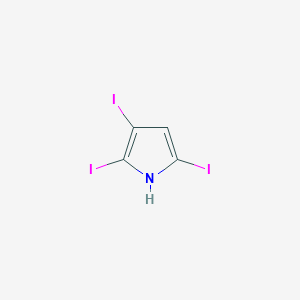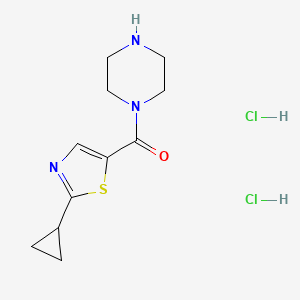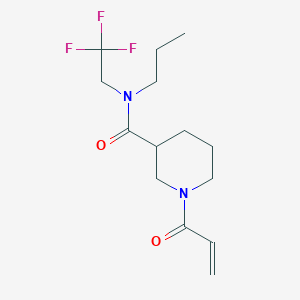![molecular formula C17H24N2O2 B2506861 N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide CAS No. 2199383-73-6](/img/structure/B2506861.png)
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic benefits. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mechanism of Action
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide exerts its pharmacological effects by selectively inhibiting BTK, which is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is involved in various cellular processes, including B-cell activation, proliferation, and survival. Inhibition of BTK by this compound blocks B-cell receptor signaling, leading to the suppression of downstream signaling pathways, including PI3K/Akt and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against BTK, leading to the suppression of B-cell activation, proliferation, and survival. In preclinical studies, this compound has been shown to induce apoptosis in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which makes it an ideal tool for studying B-cell receptor signaling. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. This compound also requires careful handling due to its potential toxicity.
Future Directions
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in various diseases, including CLL, MCL, and rheumatoid arthritis. Future research on this compound should focus on optimizing its pharmacokinetics and pharmacodynamics, improving its solubility and bioavailability, and exploring its potential therapeutic benefits in other diseases, such as multiple sclerosis and systemic lupus erythematosus.
Conclusion:
This compound is a small molecule inhibitor that selectively targets BTK, a key mediator of B-cell receptor signaling. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various diseases. This compound has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, including its poor solubility and potential toxicity. Future research on this compound should focus on optimizing its pharmacokinetics and exploring its potential therapeutic benefits in other diseases.
Synthesis Methods
The synthesis of N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide involves several steps, including the preparation of starting materials, coupling reactions, and purification. The synthesis of this compound has been reported in several scientific publications, including a patent by Takeda Pharmaceutical Company Limited. The synthesis method involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Scientific Research Applications
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic benefits in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Several preclinical studies have shown that this compound exhibits potent inhibitory activity against BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK by this compound has been shown to result in the suppression of B-cell activation, proliferation, and survival, leading to the induction of apoptosis.
properties
IUPAC Name |
N-[2-[[2-(4-tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-5-15(20)18-10-11-19-16(21)12-13-6-8-14(9-7-13)17(2,3)4/h5-9H,1,10-12H2,2-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZBUSFIFNGIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)

![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)



![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)
![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)



